(3-Chloro-adamantan-1-yl)-acetic acid
Description
BenchChem offers high-quality (3-Chloro-adamantan-1-yl)-acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-Chloro-adamantan-1-yl)-acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(3-chloro-1-adamantyl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClO2/c13-12-4-8-1-9(5-12)3-11(2-8,7-12)6-10(14)15/h8-9H,1-7H2,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLHRDMZSPPRYGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)Cl)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(3-Chloro-adamantan-1-yl)-acetic acid chemical properties
An In-depth Technical Guide to (3-Chloro-adamantan-1-yl)-acetic acid: Properties, Synthesis, and Applications
Authored by: Gemini, Senior Application Scientist
Abstract
The adamantane scaffold represents a cornerstone in modern medicinal chemistry, prized for its unique structural and physicochemical properties that offer significant advantages in drug design.[1][2] Its rigid, lipophilic, and three-dimensional cage structure provides a privileged platform for developing therapeutics with enhanced pharmacokinetic and pharmacodynamic profiles.[3][4] This guide focuses on a specific, functionalized derivative, (3-Chloro-adamantan-1-yl)-acetic acid. We will provide an in-depth exploration of its chemical properties, propose robust synthetic and analytical methodologies, and discuss its potential as a versatile building block for researchers, medicinal chemists, and drug development professionals.
Introduction: The Adamantane Advantage
First isolated from crude oil and later made accessible through efficient chemical synthesis, adamantane has transitioned from a chemical curiosity to a key structural motif in numerous clinically approved drugs.[1][3] Molecules incorporating the adamantane moiety are used to treat a wide range of conditions, including viral infections (Amantadine), neurodegenerative disorders (Memantine), and type 2 diabetes (Vildagliptin).[1][2]
The success of the adamantane scaffold can be attributed to several core features:
-
Lipophilicity: The hydrocarbon cage significantly increases the lipophilicity of a molecule, which can enhance membrane permeability and improve absorption, distribution, metabolism, and excretion (ADME) properties, including penetration of the blood-brain barrier (BBB).[4]
-
Rigidity and 3D Structure: Unlike flexible aliphatic chains or flat aromatic rings, the adamantane cage is a rigid structure. This allows for the precise, predictable orientation of functional groups in three-dimensional space, facilitating optimal interactions with biological targets like ion channels and enzyme active sites.[1]
-
Metabolic Stability: The adamantane nucleus is chemically robust and resistant to metabolic degradation, which can increase a drug's half-life and bioavailability.
(3-Chloro-adamantan-1-yl)-acetic acid is a bifunctional derivative that combines the advantageous adamantane core with two distinct reactive handles: a sterically hindered tertiary chloro group at one bridgehead and a synthetically versatile acetic acid moiety at another. This unique combination makes it a compelling building block for creating novel chemical entities with tailored properties.
Molecular Structure and Physicochemical Properties
The structure of (3-Chloro-adamantan-1-yl)-acetic acid is defined by the tricyclo[3.3.1.1³⁷]decane framework, substituted at the C1 and C3 bridgehead positions.
Caption: 2D structure of (3-Chloro-adamantan-1-yl)-acetic acid.
The molecule's key physicochemical properties are summarized in the table below. Note that some values are computationally predicted due to the limited availability of experimental data for this specific compound.
| Property | Value | Source |
| CAS Number | 42501-29-1 | [5][6] |
| Molecular Formula | C₁₂H₁₇ClO₂ | [5][7] |
| Molecular Weight | 228.72 g/mol | [5][7] |
| Predicted Density | 1.3 ± 0.1 g/cm³ | [7] |
| Predicted Boiling Point | 368.1 ± 15.0 °C at 760 mmHg | [7] |
| Predicted Flash Point | 176.4 ± 20.4 °C | [7] |
| Predicted LogP | 2.84 | [7] |
The predicted LogP of 2.84 reflects the significant lipophilicity imparted by the adamantane cage, a critical parameter for predicting membrane permeability and overall drug-likeness.
Synthesis and Purification
While a dedicated synthesis for (3-Chloro-adamantan-1-yl)-acetic acid is not widely published, a logical and robust synthetic strategy can be designed based on established adamantane chemistry. A plausible route starts from the commercially available 1-adamantaneacetic acid.
Caption: Proposed synthetic workflow for (3-Chloro-adamantan-1-yl)-acetic acid.
Protocol 1: Proposed Synthesis
Rationale: This multi-step synthesis leverages the high reactivity of the tertiary bridgehead protons of the adamantane cage towards free-radical halogenation. Subsequent hydrolysis provides a hydroxyl intermediate that can be converted to the target chloro derivative under standard conditions.
Step 1: Bromination of 1-Adamantaneacetic Acid
-
In a flask equipped with a reflux condenser and protected from light, dissolve 1-adamantaneacetic acid (1.0 eq) in a suitable solvent like carbon tetrachloride or neat bromine.[8]
-
Carefully add liquid bromine (Br₂, ~1.1 eq) to the solution.
-
Heat the mixture to reflux. The reaction progress can be monitored by GC-MS to observe the formation of 3-bromo-1-adamantaneacetic acid.
-
Upon completion, cool the reaction and carefully quench excess bromine with a sodium thiosulfate solution.
-
Extract the product into an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 2: Hydrolysis to 3-Hydroxy-1-adamantaneacetic Acid
-
Dissolve the crude 3-bromo-1-adamantaneacetic acid from Step 1 in a mixture of water and a co-solvent like formic acid or acetone.
-
Heat the mixture to reflux for several hours. The hydrolysis of the tertiary bromide is facile due to the stability of the resulting bridgehead carbocation.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture and extract the hydroxylated product. Purification may be achieved by recrystallization.
Step 3: Chlorination to (3-Chloro-adamantan-1-yl)-acetic acid
-
Suspend the 3-hydroxy-1-adamantaneacetic acid from Step 2 in a suitable solvent (e.g., dichloromethane).
-
Add thionyl chloride (SOCl₂) or treat with concentrated hydrochloric acid (HCl). The use of SOCl₂ may also convert the carboxylic acid to an acyl chloride, requiring a subsequent hydrolysis step.[9] A more direct approach would be using HCl under conditions that favor nucleophilic substitution at the tertiary alcohol.
-
Stir the reaction at room temperature or with gentle heating until the starting material is consumed.
-
Remove the solvent and excess reagent in vacuo to yield the crude product.
Purification Protocol
The final product can be purified by recrystallization from a suitable solvent system, such as methanol/water or ethyl acetate/hexanes.[10] An alternative method involves dissolving the crude acid in a dilute aqueous base (e.g., NaOH), washing with an immiscible organic solvent to remove non-acidic impurities, and then re-acidifying the aqueous layer with HCl to precipitate the purified product.[10]
Spectroscopic and Analytical Characterization
For any newly synthesized compound, rigorous characterization is essential. The following are the expected spectroscopic signatures for (3-Chloro-adamantan-1-yl)-acetic acid, which serve as a benchmark for experimental verification.
| Technique | Expected Signature |
| ¹H NMR | - A broad singlet around 10-12 ppm (carboxylic acid proton, COOH).- A singlet around 2.2 ppm (2H, methylene protons, -CH₂-COOH).- A complex multiplet region between 1.5-2.1 ppm corresponding to the 14 protons of the adamantane cage. |
| ¹³C NMR | - A signal >175 ppm (carbonyl carbon, C=O).- A signal around 60-70 ppm (quaternary carbon bearing the Cl, C-Cl).- Multiple signals in the 25-50 ppm range corresponding to the remaining carbons of the adamantane cage and the methylene carbon. |
| Mass Spec (EI) | - A molecular ion [M]⁺ peak at m/z 228.- A characteristic [M+2]⁺ peak at m/z 230 with approximately one-third the intensity of the [M]⁺ peak, confirming the presence of a single chlorine atom. |
| IR Spectroscopy | - A broad absorption band from 2500-3300 cm⁻¹ (O-H stretch of the carboxylic acid).- A strong, sharp absorption band around 1700 cm⁻¹ (C=O carbonyl stretch).- An absorption band in the 600-800 cm⁻¹ region (C-Cl stretch). |
Reactivity and Potential Applications
The bifunctional nature of (3-Chloro-adamantan-1-yl)-acetic acid opens up diverse avenues for its use as a chemical intermediate.
Caption: Potential reactivity and applications of the title compound.
Reactivity Profile:
-
Carboxylic Acid Moiety: This group undergoes standard transformations. It can be readily converted into esters, amides, or acid chlorides, making it an excellent handle for conjugating the adamantane scaffold to other molecules of interest, such as pharmacophores, peptides, or fluorescent tags.[11]
-
Tertiary Chloro Group: The C-Cl bond at the bridgehead position is sterically hindered and resistant to Sₙ2 attack. However, it can undergo Sₙ1-type reactions under appropriate conditions (e.g., with Lewis acids or in polar, protic solvents) due to the formation of a relatively stable tertiary carbocation. This allows for the introduction of other functional groups like -OH, -OR, or -N₃ at the C3 position.
Potential Applications in Drug Discovery:
-
Scaffold for New Chemical Entities: The compound can serve as a rigid, three-dimensional scaffold. The two functional groups at opposing bridgeheads allow for the synthesis of "dumbbell-like" molecules, where two different pharmacophores can be held at a fixed distance and orientation.
-
Modifier of Pharmacokinetics: By incorporating this moiety into an existing drug molecule via its carboxylic acid handle, developers can leverage the adamantane cage to increase lipophilicity, enhance metabolic stability, and potentially improve BBB penetration.[4]
-
Fragment-Based Drug Design (FBDD): As a well-defined, rigid fragment with a vector for chemical elaboration (the acetic acid group), it is an ideal candidate for FBDD campaigns aimed at developing inhibitors for enzymes or protein-protein interactions.
Conclusion
(3-Chloro-adamantan-1-yl)-acetic acid is a promising yet underexplored building block for chemical and pharmaceutical research. Its unique combination of a rigid, lipophilic adamantane core with two orthogonally reactive functional groups provides a versatile platform for innovation. This guide has outlined its core chemical properties, provided a robust framework for its synthesis and characterization, and highlighted its significant potential in the design of novel therapeutics and chemical probes. As the demand for structurally diverse and three-dimensional molecules in drug discovery continues to grow, compounds like this are poised to play an increasingly important role.
References
- Unlocking therapeutic potential: the role of adamantane in drug discovery - ConnectSci. (2024). Aust J Chem, 77(8).
- Adamantane Derivatives: A Comprehensive Technical Guide for Researchers and Drug Development Professionals - Benchchem. (n.d.). BenchChem.
- The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Deriv
- Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research Directions. (2025). Journal of Advanced Organic Chemistry.
- Use of the Adamantane Structure in Medicinal Chemistry - Ingenta Connect. (2010). Current Medicinal Chemistry, 17(26).
- Adamantane - Wikipedia. (n.d.). Wikipedia.
- Adamantan acetic acid | Sigma-Aldrich. (n.d.). Sigma-Aldrich.
- 1-Adamantaneacetic acid | 4942-47-6 - ChemicalBook. (n.d.). ChemicalBook.
- (3-CHLORO-ADAMANTAN-1-YL)-ACETIC ACID AldrichCPR | Sigma-Aldrich. (n.d.). Sigma-Aldrich.
- (3-Chloroadamantan-1-yl)acetic acid - cas号查询. (2025). ChemSrc.
- Practical and Scalable Synthesis of 1,3-Adamantanediol - ACS Publications. (2024). Organic Process Research & Development.
- Synthesis of New 1-Adamantanecarboxylic Acid Derivatives - ResearchGate. (n.d.).
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Technical Whitepaper: Scalable Synthesis of (3-Chloro-adamantan-1-yl)-acetic Acid
Executive Summary
This technical guide details the synthesis of (3-Chloro-adamantan-1-yl)-acetic acid , a critical scaffold in medicinal chemistry, particularly in the development of DPP-4 inhibitors (e.g., Vildagliptin analogs) and antiviral agents.
The adamantane cage offers unique lipophilicity and metabolic stability, but its functionalization presents stereoelectronic challenges. Direct chlorination of adamantane derivatives often yields inseparable isomeric mixtures. Therefore, this guide advocates for a Stepwise Oxidative Functionalization strategy . This route ensures regiospecificity at the bridgehead (C3) position, utilizing the stability of the tertiary adamantyl carbocation to drive high-yield conversion.
Retrosynthetic Analysis
The strategic disconnection relies on the stability of bridgehead cations. We view the target molecule as a derivative of 1-adamantaneacetic acid , functionalized at the C3 tertiary position.
-
Disconnection: C3–Cl bond.[1]
-
Precursor: (3-Hydroxy-adamantan-1-yl)-acetic acid.[2]
-
Starting Material: 1-Adamantaneacetic acid (Commercially available).
Pathway Logic
-
C-H Activation: Selective oxidation of the tertiary C-H bond at position 3 using strong oxidants (
or ). -
Functional Group Interconversion (FGI): Nucleophilic substitution of the hydroxyl group with chloride via an
mechanism.
Figure 1: Retrosynthetic Disconnection Strategy highlighting the bridgehead stability logic.
Detailed Synthetic Protocol
Step 1: Oxidative Hydroxylation
Objective: Convert 1-adamantaneacetic acid to (3-hydroxy-adamantan-1-yl)-acetic acid.
Rationale:
Direct chlorination is non-selective. Introducing a hydroxyl group first allows for a controlled substitution later. We utilize Nitric Acid (
Protocol (Nitric Acid Route)
-
Reagents: Fuming Nitric Acid (98%), Sulfuric Acid (
), 1-Adamantaneacetic acid. -
Setup: 3-neck round bottom flask, reflux condenser, temperature probe, ice bath.
| Parameter | Specification | Notes |
| Temperature | 0°C | Controlled ramp prevents runaway exotherms. |
| Stoichiometry | 1.0 eq Substrate : 10 eq | Excess acid acts as solvent and oxidant. |
| Time | 4–6 Hours | Monitor via TLC/HPLC for disappearance of SM. |
Procedure:
-
Charge 1-adamantaneacetic acid (100 mmol) into the flask.
-
Slowly add fuming
(1000 mmol) dropwise at 0°C. Caution: Exothermic. -
Allow the mixture to warm to Room Temperature (RT), then heat to 60°C for 4 hours.
-
Quench: Pour the reaction mixture onto crushed ice (500g).
-
Workup: The product may precipitate.[3][4] If not, extract with Ethyl Acetate (
mL). -
Purification: Recrystallize from water/ethanol to yield white crystals.
Mechanism: The reaction proceeds via electrophilic attack on the C-H bond or radical abstraction, forming a tertiary carbocation/radical at the bridgehead, which is rapidly trapped by water/nitrate (hydrolyzed to OH).
Step 2: Nucleophilic Substitution (Chlorination)
Objective: Convert (3-hydroxy-adamantan-1-yl)-acetic acid to (3-chloro-adamantan-1-yl)-acetic acid.
Rationale:
Bridgehead carbons cannot undergo
Note:
Protocol (Thionyl Chloride Method)
-
Reagents: (3-Hydroxy-adamantan-1-yl)-acetic acid, Thionyl Chloride (
), DMF (catalytic). -
Solvent: Dichloromethane (DCM) or neat
.
| Parameter | Specification | Notes |
| Temperature | Reflux (40°C for DCM, 75°C for neat) | Required to drive the leaving group ( |
| Stoichiometry | 1.0 eq Substrate : 3.0 eq | Excess ensures complete conversion. |
| Catalyst | DMF (2-3 drops) | Vilsmeier-Haack intermediate facilitates Cl- attack. |
Procedure:
-
Suspend (3-hydroxy-adamantan-1-yl)-acetic acid (50 mmol) in DCM (100 mL).
-
Add catalytic DMF.
-
Add
(150 mmol) dropwise at RT. -
Reflux for 3–5 hours. Evolution of
and gas will be observed (Scrubber required). -
Concentration: Evaporate solvent and excess
under reduced pressure.-
Intermediate: You now have (3-chloro-adamantan-1-yl)-acetyl chloride.
-
-
Hydrolysis: Dissolve residue in THF (50 mL) and add saturated aqueous
slowly at 0°C. Stir for 1 hour.-
Chemistry: The acid chloride hydrolyzes to the carboxylic acid. The tertiary alkyl chloride remains stable.
-
-
Isolation: Acidify to pH 2 with dilute HCl. Extract with DCM. Dry over
and concentrate.
Figure 2: Step-by-step reaction workflow including the transient acid chloride intermediate.
Analytical Characterization
To validate the synthesis, compare the product against these expected spectral signatures.
| Technique | Expected Signal | Interpretation |
| 1H NMR | Adamantane cage protons. Distinct shift due to Cl- substitution vs. OH. | |
| 1H NMR | ||
| 13C NMR | Quaternary Carbon attached to Chlorine (C-Cl). | |
| 13C NMR | Carbonyl Carbon ( | |
| Mass Spec | M+ and M+2 (3:1 ratio) | Characteristic Chlorine isotope pattern. |
Safety & Process Criticalities
-
Nitric Acid Handling: Fuming
is a potent oxidizer. Contact with organic solvents (acetone, ether) can be explosive. Use only in a dedicated fume hood. -
Thionyl Chloride: Reacts violently with water to release
and . Ensure all glassware is oven-dried. Use a caustic scrubber (NaOH trap) for off-gassing. -
Bridgehead Stability: Do not attempt to use strong bases (e.g., NaOEt) at high temperatures on the chloro-product, as this may induce Grob fragmentation or elimination, although adamantane is resistant to olefin formation (Bredt's rule).
References
-
Preparation of Saxagliptin Intermediates: Detailed protocols for the oxidation of 1-adamantanecarboxylic acid deriv
and subsequent functionalization.-
Source:5
-
-
Vildagliptin Intermediate Synthesis: Describes the synthesis of 3-amino-1-adamantanol and related bridgehead substituted adamantanes via acid/nitrate oxid
-
Source:6
-
-
Adamantane Functionalization (ACS)
-
Source:7
-
-
Organic Syntheses - Adamantanecarboxylic Acid: Foundational Koch-Haaf carbonylation techniques relevant for synthesizing the starting m
-
Source:8
-
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Methodological & Application
Application Note & Protocol: Synthesis of (3-Chloro-adamantan-1-yl)-acetic acid
Authored by: A Senior Application Scientist
This document provides a comprehensive, step-by-step protocol for the synthesis of (3-Chloro-adamantan-1-yl)-acetic acid, a functionalized adamantane derivative. Adamantane and its derivatives are of significant interest in medicinal chemistry and materials science due to their unique rigid, cage-like structure, which can impart favorable pharmacokinetic and physicochemical properties to molecules.[1][2] This guide is intended for researchers, scientists, and professionals in drug development, offering a detailed methodology grounded in established chemical principles.
Synthetic Strategy and Rationale
The synthesis of (3-Chloro-adamantan-1-yl)-acetic acid can be efficiently achieved from the commercially available starting material, 1-adamantaneacetic acid. The core of this strategy involves the selective chlorination of the adamantane cage at the tertiary C-H bond at position 3. This position is electronically activated for electrophilic substitution due to the electron-donating effect of the alkyl framework.
The use of a suitable chlorinating agent under conditions that favor free-radical substitution is a common and effective method for the functionalization of the adamantane core.[2] This protocol will utilize tert-butyl hypochlorite (t-BuOCl) as the chlorinating agent, which is known to generate the reactive tert-butoxy radical upon initiation, leading to the desired chlorination.
Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS Number |
| 1-Adamantaneacetic acid | ≥98% | Sigma-Aldrich | 4942-47-6 |
| tert-Butyl hypochlorite | 98% | Sigma-Aldrich | 507-40-4 |
| Carbon tetrachloride (CCl₄) | Anhydrous, ≥99.5% | Sigma-Aldrich | 56-23-5 |
| Sodium bicarbonate (NaHCO₃) | Saturated aqueous solution | --- | 144-55-8 |
| Sodium sulfate (Na₂SO₄) | Anhydrous | --- | 7757-82-6 |
| Diethyl ether (Et₂O) | Anhydrous | --- | 60-29-7 |
| Hexane | ACS grade | --- | 110-54-3 |
Safety Precautions:
-
tert-Butyl hypochlorite is a strong oxidizing agent and should be handled with care in a well-ventilated fume hood.
-
Carbon tetrachloride is a hazardous solvent and a suspected carcinogen; appropriate personal protective equipment (PPE), including gloves and safety glasses, must be worn.
-
All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions.
Step-by-Step Synthesis
-
Reaction Setup:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-adamantaneacetic acid (10.0 g, 51.5 mmol).
-
Add 100 mL of anhydrous carbon tetrachloride to the flask to dissolve the starting material.
-
Place the flask in an oil bath and begin stirring.
-
-
Chlorination Reaction:
-
Slowly add tert-butyl hypochlorite (6.2 g, 57.0 mmol, 1.1 equivalents) to the stirred solution at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 77 °C) and maintain reflux for 4 hours.
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a mixture of hexane and ethyl acetate as the eluent.
-
-
Work-up and Extraction:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully pour the reaction mixture into a separatory funnel containing 100 mL of a saturated aqueous solution of sodium bicarbonate to quench any remaining tert-butyl hypochlorite and neutralize any acidic byproducts.
-
Shake the funnel vigorously, venting frequently. Separate the organic layer.
-
Wash the organic layer sequentially with 100 mL of deionized water and 100 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate, then filter to remove the drying agent.
-
-
Purification:
-
Remove the solvent from the filtrate by rotary evaporation to yield the crude product as a solid.
-
Recrystallize the crude product from a mixture of diethyl ether and hexane to obtain pure (3-Chloro-adamantan-1-yl)-acetic acid.
-
Collect the crystals by vacuum filtration, wash with cold hexane, and dry under vacuum.
-
Workflow Diagram
Caption: Synthetic workflow for (3-Chloro-adamantan-1-yl)-acetic acid.
Characterization
The identity and purity of the synthesized (3-Chloro-adamantan-1-yl)-acetic acid (CAS Number: 42501-29-1) can be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight (228.72 g/mol )[3].
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the carboxylic acid C=O and O-H stretches.
-
Melting Point Analysis: To assess the purity of the final product.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of (3-Chloro-adamantan-1-yl)-acetic acid from 1-adamantaneacetic acid. The described method is scalable and utilizes readily available reagents, making it suitable for laboratory-scale production. The unique properties of adamantane derivatives continue to be explored in various fields, and this protocol offers a clear pathway for accessing this valuable building block for further research and development.[2][4]
References
-
XIAOJIAN XU, JIANWEI GUO, QIANG SU and XING ZHONG. Novel Synthesis of Heterocycle-Containing Adamantane Derivatives. Asian Journal of Chemistry; Vol. 25, No. 13 (2013), 7531-7534. [Link]
- Qu, T. et al.
-
Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches - PMC. National Center for Biotechnology Information. [Link]
-
Synthesis of 2-Adamantane Derivatives from 1-Adamantanol on Solid Acid Catalysts | Industrial & Engineering Chemistry Research - ACS Publications. [Link]
-
Four-directional synthesis of adamantane derivatives - arkat usa. [Link]
-
One-Step Synthesis of 1-Chloro-3-arylacetone Derivatives from Arylacetic Acids. Organic Chemistry Portal. [Link]
-
Catalytic Synthesis of N-Aryladamantane-1-carboxamides Using Phosphorus Trichloride. Semantic Scholar. [Link]
-
Synthesis of Chloroacetic Acid - YouTube. [Link]
-
Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones - MDPI. [Link]
-
Practical and Scalable Synthesis of 1,3-Adamantanediol - ACS Publications. [Link]
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-
synthesis and characterization of carboxylate complexes of lanthanide (iii) ions - Digital Commons @ the Georgia Academy of Science. [Link]
-
Synthesis of Functionalized Adamantane Derivatives: (3 + 1)-Scaffolds for Applications in Medicinal and Material Chemistry | Request PDF - ResearchGate. [Link]
-
1-Adamantaneacetic acid | C12H18O2 | CID 123221 - PubChem. [Link]
-
Synthesis of (3-Hydroxyadamantan-1-yl)methanols - ResearchGate. [Link]
-
Dichloro-(3-hydroxy-adamantan-1-yl)-acetic acid (C12H16Cl2O3) - PubChemLite. [Link]
-
Chloroacetic acid - PENTA. [Link]
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(3-Chloro-adamantan-1-yl)-acetic acid for protein crystallization
Application Note: Rational Engineering of Protein Crystal Lattices using (3-Chloro-adamantan-1-yl)-acetic acid
Part 1: Executive Summary
Protein crystallization remains a bottleneck in structural biology, often hindered by conformational heterogeneity and weak lattice contacts. (3-Chloro-adamantan-1-yl)-acetic acid (3-Cl-Ad-1-AA) represents a high-value "bifunctional" additive that addresses these challenges through a distinct mechanism of action. Unlike generic precipitants, this molecule acts as a molecular staple :
-
Hydrophobic Anchoring: The adamantane cage occupies large hydrophobic pockets or membrane-embedded regions, stabilizing protein conformation via the hydrophobic effect (entropy gain from water displacement).
-
Directional Locking: The 3-chloro substituent introduces a dipole and potential halogen-bonding capability, reducing the rotational freedom often seen with unsubstituted adamantane.
-
Lattice Bridging: The acetic acid tail provides a hydrophilic tether, allowing specific hydrogen bonding or salt bridges with surface residues (Arg/Lys) to facilitate crystal lattice formation.
This guide details the preparation, screening, and optimization protocols for using 3-Cl-Ad-1-AA to improve diffraction quality and facilitate fragment-based drug discovery (FBDD).
Part 2: Scientific Foundation & Mechanism
The Thermodynamics of Stabilization
The efficacy of 3-Cl-Ad-1-AA relies on the displacement of "unhappy" high-energy water molecules from hydrophobic surface patches.
-
The Cage Effect: The rigid diamondoid structure of adamantane is a perfect space-filler. Binding releases ordered water molecules into the bulk solvent, providing a favorable entropic contribution (
). -
The Halogen Advantage: While chlorine is a weaker halogen bond donor than bromine or iodine, it creates an anisotropic charge distribution (the
-hole). This allows it to form specific directional interactions with backbone carbonyl oxygens, "locking" the ligand in a single orientation unlike the freely rotating unsubstituted adamantane [1][2].
Mechanistic Pathway Diagram
Figure 1: Mechanism of Action. The ligand stabilizes surface loops by filling hydrophobic pockets, displacing water, and facilitating lattice contacts via the chloro- and carboxyl- groups.
Part 3: Experimental Protocols
Protocol A: Stock Solution Preparation (Critical)
Adamantane derivatives are notoriously hydrophobic. Improper solubilization causes micro-precipitation that nucleates false-positive salt crystals.
Reagents:
-
(3-Chloro-adamantan-1-yl)-acetic acid (Solid powder)
-
DMSO (Anhydrous, Crystallography Grade)
Procedure:
-
Calculate: Target a stock concentration of 100 mM .
-
Solubilize: Add 100% DMSO to the weighed powder. Do not use water or buffer at this stage.
-
Vortex & Sonicate: Vortex for 30 seconds. If visual turbidity remains, sonicate in a water bath for 5 minutes at 25°C.
-
Clarification: Centrifuge at 13,000 x g for 10 minutes to remove any amorphous undissolved solids.
-
Storage: Aliquot into PCR tubes (10-20 µL) and store at -20°C. Note: Discard aliquots after 3 freeze-thaw cycles to prevent DMSO hydration.
Protocol B: Co-Crystallization Screening (The "Spike" Method)
Use this method when screening for new crystal forms.
Workflow Diagram:
Figure 2: Co-crystallization workflow. Pre-incubation is essential to allow the adamantane cage to find its binding pocket before precipitation events occur.
Step-by-Step:
-
Protein Prep: Concentrate protein to 10–20 mg/mL in a standard buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).
-
Spiking: Add the 100 mM Ligand Stock to the protein solution to reach a final ligand concentration of 1 mM to 5 mM .
-
Constraint: Ensure final DMSO concentration does not exceed 5% (v/v), as this may destabilize some proteins [3].
-
-
Incubation: Incubate on ice for 30–60 minutes. This allows the ligand to engage with hydrophobic pockets.
-
Clarification: Centrifuge the mixture (13,000 x g, 10 min, 4°C) to remove any ligand-induced aggregation.
-
Plating: Set up sitting-drop vapor diffusion plates. Mix 200 nL Protein/Ligand mix + 200 nL Reservoir solution.
Protocol C: Soaking (For Fragment-Based Drug Discovery)
Use this method if you already have apo-crystals and want to visualize ligand binding.
-
Harvest Solution: Prepare a solution matching the reservoir conditions of your crystals.
-
Ligand Addition: Add Ligand Stock to the harvest solution to a final concentration of 10–50 mM .
-
Note: High concentrations are required for soaking to drive diffusion into the lattice.
-
-
Transfer: Transfer apo-crystals into the ligand-containing drop using a loop.
-
Time Course: Soak for varying times: 1 hour, 4 hours, and 24 hours.
-
Observation: Watch for crystal cracking (osmotic shock). If cracking occurs, reduce DMSO concentration or ligand concentration.
-
-
Cryo-protection: Flash-cool in liquid nitrogen using the harvest solution + ligand + cryo-protectant (e.g., 20% Glycerol).
Part 4: Data Presentation & Analysis
When analyzing diffraction data, specific signatures indicate successful utilization of 3-Cl-Ad-1-AA.
Table 1: Expected Crystallographic Signatures
| Parameter | Observation | Interpretation |
| Resolution | Improvement (e.g., 2.5Å → 1.8Å) | Ligand stabilized a flexible loop or improved lattice packing. |
| Mosaicity | Decrease (< 0.5°) | Improved internal order of the crystal. |
| Electron Density | Large spherical blob ( | Indicates the adamantane cage (approx. 7Å diameter). |
| Anomalous Signal | Weak signal at low energy | Chlorine provides a weak anomalous signal, detectable if data is collected at long wavelengths (>1.5Å), aiding in ligand orientation. |
| B-Factors | Reduced in specific loops | Indicates the ligand has rigidified a previously mobile region. |
Troubleshooting Guide:
-
Precipitation in Drop: The acetic acid tail is pH sensitive (pKa ~4.8). If crystallization pH < 5.0, the molecule becomes protonated and less soluble. Solution: Maintain pH > 5.5 or reduce ligand concentration.
-
No Density Visible: The ligand may be binding but disordered. Solution: Try the 3-Bromo analog (if available) for stronger anomalous signal to confirm location, or lower the temperature of data collection.
References
-
Sirimulla, S., et al. (2013). Halogen Interactions in Protein-Ligand Complexes: Implications of Halogen Bonding for Rational Drug Design.[1][2] Journal of Chemical Information and Modeling.
-
Parisini, E., et al. (2011). Halogen bonding in halocarbon-protein complexes: a structural survey. Chemical Society Reviews.
-
Hampton Research. Additive Screen User Guide. (General principles on using small molecule additives).
-
Assaf, K. I., & Nau, W. M. (2015). The hydrophobic effect as a driving force in host-guest chemistry. Angewandte Chemie International Edition. (Explains the thermodynamics of adamantane binding).
Sources
Handling and storage guidelines for (3-Chloro-adamantan-1-yl)-acetic acid
Application Note: Handling, Storage, and Stability Protocols for (3-Chloro-adamantan-1-yl)-acetic acid
Executive Summary
(3-Chloro-adamantan-1-yl)-acetic acid (CAS 42501-29-1) is a specialized bicyclic building block utilized in the synthesis of adamantane-based pharmacophores, including DPP-4 inhibitors (e.g., Vildagliptin analogs) and advanced photoresist materials. Its structural integrity relies on the stability of the bridgehead tertiary chloride, which is susceptible to hydrolytic solvolysis under improper storage conditions. This guide outlines the critical handling, storage, and quality control protocols required to maintain >98% purity and prevent the formation of the degradation product, (3-hydroxy-adamantan-1-yl)-acetic acid.
Physicochemical Profile
| Parameter | Specification |
| Chemical Name | (3-Chloro-adamantan-1-yl)-acetic acid |
| CAS Number | 42501-29-1 |
| Molecular Formula | C₁₂H₁₇ClO₂ |
| Molecular Weight | 228.72 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, DCM, THF, Methanol*.[1] Insoluble in Water. |
| Melting Point | N/A (Solid at RT; related analogs melt ~120–130°C) |
| pKa (Predicted) | ~4.7 (Carboxylic acid) |
| Reactivity | Susceptible to SN1 hydrolysis at the C-3 position. |
*Note: While soluble in methanol, prolonged storage in protic solvents may induce solvolysis.
Health, Safety, and Environment (HSE)
Hazard Classification:
-
Skin/Eye Irritant: The compound contains a free carboxylic acid and a hydrolyzable chloride, potentially generating HCl upon contact with moisture.
-
Corrosive Potential: Degradation products are acidic.
PPE Requirements:
-
Respiratory: N95 or P100 particulate respirator if dust generation is likely.
-
Dermal: Nitrile gloves (minimum thickness 0.11 mm).
-
Ocular: Chemical safety goggles.
Storage Protocols: The "Cold-Dry" Standard
The primary degradation pathway for (3-Chloro-adamantan-1-yl)-acetic acid is the hydrolysis of the tertiary chloride to form the hydroxy-acid derivative. This process is accelerated by heat and moisture.
Storage Hierarchy
-
Temperature: Refrigerate (2°C to 8°C) .
-
Rationale: Low temperature kinetically inhibits the ionization of the C-Cl bond, preventing the formation of the adamantyl carbocation intermediate required for hydrolysis.
-
-
Atmosphere: Inert Gas Overlay (Argon/Nitrogen) .
-
Rationale: Displaces atmospheric moisture. Argon is preferred due to its density, forming a "blanket" over the solid.
-
-
Container: Amber glass vial with a PTFE-lined screw cap.
-
Rationale: Amber glass protects against potential photodegradation (though less critical for this scaffold), and PTFE provides a chemical barrier against acid vapor.
-
Handling and Solubilization
Solvent Compatibility Matrix
| Solvent | Suitability | Recommendation |
| DMSO | High | Ideal for biological assay stock solutions. Store frozen. |
| DCM / Chloroform | High | Preferred for synthetic reactions. |
| Methanol / Ethanol | Medium | Good solubility, but risk of solvolysis (methanolysis) over time. Use only for immediate processing. |
| Water | None | Avoid. Promotes rapid hydrolysis to 3-hydroxy analog. |
Operational Workflow
To ensure integrity during experimental use, follow this "Self-Validating" workflow:
Figure 1: Critical handling workflow to minimize moisture exposure. Note the equilibration step to prevent condensation on the cold solid.
Chemical Stability & Degradation Mechanism[2]
Researchers must be aware of the specific degradation pathway to interpret analytical data correctly. The bridgehead chloride is sterically hindered but electronically activated for SN1 pathways due to the stability of the adamantyl cation.
Figure 2: Hydrolytic degradation pathway. The presence of the hydroxy-impurity (Right) in HPLC indicates moisture contamination.
Quality Control Protocol
Method: Reverse-Phase HPLC
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.
-
Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid).
-
Mobile Phase B: Acetonitrile + 0.1% TFA.
-
Gradient: 10% B to 90% B over 15 minutes.
-
Detection: UV @ 210 nm (Adamantane lacks a strong chromophore; low wavelength required).
-
Acceptance Criteria:
Visual Check:
-
Pass: Free-flowing white powder.
-
Fail: Clumping (moisture absorption) or yellow discoloration (acid degradation).
References
-
National Institutes of Health (NIH). PubChem Compound Summary: 1-Adamantaneacetic acid derivatives. Available at: [Link]
-
American Chemical Society (ACS). Practical and Scalable Synthesis of 1,3-Adamantanediol. (Discusses hydrolysis of chloroadamantane precursors). Available at: [Link]
- Google Patents.Process for the preparation of Vildagliptin and its intermediates. (Contextualizes adamantane intermediates).
Sources
Application Notes and Protocols for High-Throughput Screening of (3-Chloro-adamantan-1-yl)-acetic acid
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the design and implementation of high-throughput screening (HTS) assays for the characterization of (3-Chloro-adamantan-1-yl)-acetic acid. The unique physicochemical properties of the adamantane scaffold, notably its lipophilicity and rigid, three-dimensional structure, have established it as a privileged motif in medicinal chemistry.[1][2] Adamantane derivatives have shown significant therapeutic potential across a range of diseases, including viral infections, neurodegenerative disorders, and type 2 diabetes.[1][3] A recurring theme in the pharmacology of adamantane-based drugs is their interaction with ion channels.[4] This guide, therefore, focuses on providing a scientifically robust rationale and detailed protocols for screening (3-Chloro-adamantan-1-yl)-acetic acid against this important class of drug targets. Two complementary HTS methodologies are presented: a fluorescence-based membrane potential assay for primary screening and an automated electrophysiology assay for hit confirmation and detailed mechanistic studies.
Introduction: The Rationale for Screening (3-Chloro-adamantan-1-yl)-acetic acid Against Ion Channels
The adamantane moiety, a rigid tricyclic hydrocarbon, offers a unique scaffold for drug design. Its incorporation into molecules can significantly enhance lipophilicity, facilitating passage across the blood-brain barrier and cellular membranes.[1][4] This "lipophilic bullet" has been successfully employed to improve the pharmacokinetic profiles of various drugs.[3] Furthermore, the three-dimensional nature of the adamantane cage allows for precise spatial orientation of functional groups, enabling targeted interactions with biological macromolecules.[1]
Historically, adamantane derivatives have a well-documented record as ion channel modulators. Amantadine, one of the earliest adamantane-based drugs, inhibits the M2 proton channel of the influenza A virus, a critical step in its replication.[2][5] Memantine, used in the treatment of Alzheimer's disease, acts as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, a ligand-gated ion channel.[2][3]
(3-Chloro-adamantan-1-yl)-acetic acid is an intriguing derivative for which public data on biological activity is scarce.[6] The presence of a chloro group adds to its lipophilic character and introduces a potential halogen bonding interaction site. The acetic acid moiety provides a handle for polar interactions, such as hydrogen bonding or electrostatic interactions, which could be critical for binding within the polar environment of an ion channel pore or a regulatory site. Given the precedent for adamantane derivatives targeting ion channels, a high-throughput screening campaign against a panel of diverse ion channels is a logical and scientifically driven starting point to elucidate the therapeutic potential of this compound.
High-Throughput Screening Workflow for (3-Chloro-adamantan-1-yl)-acetic acid
A tiered approach is recommended for an efficient and cost-effective screening campaign. This involves an initial high-throughput primary screen to identify "hits," followed by more detailed secondary assays for hit confirmation and characterization.
Caption: High-throughput screening cascade for (3-Chloro-adamantan-1-yl)-acetic acid.
Protocol 1: Fluorescence-Based Membrane Potential Assay for Primary HTS
This assay provides an indirect but robust and high-throughput method to assess the activity of (3-Chloro-adamantan-1-yl)-acetic acid on voltage-gated or ligand-gated ion channels.[7][8][9] It relies on a fluorescent dye that changes its intensity in response to changes in the cell's membrane potential, which are induced by the opening or closing of ion channels.
Principle
Cells expressing the ion channel of interest are loaded with a membrane potential-sensitive dye. The baseline fluorescence is measured. A stimulus (e.g., a depolarizing agent for voltage-gated channels or a ligand for ligand-gated channels) is then added to activate the channels. In the presence of an inhibitor like (3-Chloro-adamantan-1-yl)-acetic acid, the change in membrane potential, and thus the fluorescence signal, will be reduced.
Materials and Reagents
-
Cell Line: A stable cell line expressing the ion channel of interest (e.g., HEK293 or CHO cells).
-
(3-Chloro-adamantan-1-yl)-acetic acid: Solubilized in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Assay Plates: 384-well or 1536-well black, clear-bottom microplates.[10]
-
Membrane Potential-Sensitive Dye Kit: (e.g., FLIPR Membrane Potential Assay Kit or equivalent).
-
Control Compounds: A known inhibitor and a known activator of the target ion channel.
-
Assay Buffer: Physiologically relevant buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Stimulus Solution: A solution of the appropriate channel activator (e.g., high potassium chloride for depolarization or a specific ligand).
-
Automated Liquid Handling System: For precise dispensing of compounds and reagents.
-
Fluorescence Plate Reader: With kinetic reading capabilities and appropriate filter sets (e.g., FLIPR or equivalent).[11]
Step-by-Step Protocol
-
Cell Plating:
-
Culture the cells expressing the target ion channel to ~80-90% confluency.
-
Harvest the cells and seed them into the assay plates at a predetermined optimal density.
-
Incubate the plates overnight at 37°C in a 5% CO₂ incubator.
-
-
Compound Preparation:
-
Prepare a dilution series of (3-Chloro-adamantan-1-yl)-acetic acid and control compounds in assay buffer. The final concentration of the solvent (e.g., DMSO) should be kept constant and low (<0.5%).
-
-
Dye Loading:
-
Prepare the membrane potential-sensitive dye solution according to the manufacturer's instructions.
-
Remove the cell culture medium from the assay plates and add the dye solution.
-
Incubate the plates at 37°C for a specified time (typically 30-60 minutes) to allow for dye loading.
-
-
Assay Execution:
-
Place the assay plate into the fluorescence plate reader.
-
Add the diluted compounds, including (3-Chloro-adamantan-1-yl)-acetic acid and controls, to the appropriate wells using an automated liquid handler.
-
Incubate for a predetermined period to allow for compound-target interaction.
-
Establish a baseline fluorescence reading for a few seconds.
-
Add the stimulus solution to all wells to activate the ion channels.
-
Immediately begin kinetic fluorescence measurements for a period of 1-5 minutes.
-
Data Analysis
The change in fluorescence intensity over time is recorded. The activity of (3-Chloro-adamantan-1-yl)-acetic acid is typically expressed as the percentage of inhibition of the response to the stimulus.
-
Percent Inhibition (%) = [1 - (Signal_compound - Signal_baseline) / (Signal_max - Signal_baseline)] * 100
Where:
-
Signal_compound: Fluorescence signal in the presence of (3-Chloro-adamantan-1-yl)-acetic acid.
-
Signal_baseline: Fluorescence signal of untreated, unstimulated cells.
-
Signal_max: Fluorescence signal in the presence of the stimulus and vehicle (e.g., DMSO).
A Z'-factor should be calculated to assess the quality and robustness of the assay.
| Parameter | Description | Acceptance Criteria |
| Z'-factor | A measure of the statistical effect size of the assay. | Z' > 0.5 |
| Signal-to-Background | The ratio of the maximal signal to the baseline signal. | > 3 |
| CV (%) of Controls | The coefficient of variation for the positive and negative controls. | < 15% |
Protocol 2: Automated Electrophysiology for Hit Confirmation and Characterization
Automated electrophysiology provides a direct measure of ion channel function with high data quality, making it the gold standard for ion channel drug discovery.[8][12] This technique is ideal for confirming hits from the primary screen and for detailed mechanistic studies.
Principle
This method uses microfluidic devices to achieve whole-cell patch-clamp recordings in a 384-well format.[11] Cells are captured on a planar substrate with a small aperture, and a giga-seal is formed. The membrane is then ruptured to allow for electrical access to the cell's interior. The flow of ions through the channels is measured directly as an electrical current.
Materials and Reagents
-
Cell Line: Same as in Protocol 1.
-
(3-Chloro-adamantan-1-yl)-acetic acid: Dilution series prepared in the appropriate extracellular solution.
-
Automated Electrophysiology Platform: (e.g., Sophion Qube, Nanion SyncroPatch, or equivalent).
-
Consumables: Specialized microfluidic plates for the chosen platform.
-
Solutions:
-
Extracellular Solution (ECS): Composition tailored to the specific ion channel being studied.
-
Intracellular Solution (ICS): Composition tailored to the specific ion channel being studied.
-
-
Control Compounds: Known blocker and/or potentiator of the target channel.
Step-by-Step Protocol
-
Cell Preparation:
-
Culture and harvest cells as in Protocol 1.
-
Prepare a single-cell suspension at the optimal density recommended for the automated electrophysiology platform.
-
-
Platform Setup:
-
Prime the automated electrophysiology system with the appropriate ECS and ICS.
-
Load the cell suspension and compound plates into the instrument.
-
-
Automated Patch-Clamp Experiment:
-
The instrument will automatically perform the following steps for each well:
-
Cell capture and sealing.
-
Establishment of the whole-cell configuration.
-
Application of a voltage protocol to elicit ion channel currents.
-
Application of (3-Chloro-adamantan-1-yl)-acetic acid at various concentrations.
-
Recording of ion channel currents in the presence of the compound.
-
-
Data Analysis and Visualization
The primary output is a direct measurement of the ion current. The effect of (3-Chloro-adamantan-1-yl)-acetic acid is quantified by measuring the reduction (for inhibitors) or increase (for activators) in the current amplitude.
-
Dose-Response Curves: Plot the percentage of current inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Caption: Workflow for determining the IC50 value from automated electrophysiology data.
| Parameter | Description | Typical Value |
| IC₅₀ | The concentration of an inhibitor where the response is reduced by half. | Compound-dependent |
| Hill Slope | The steepness of the dose-response curve. | ~1 for a 1:1 binding stoichiometry |
| Seal Resistance | A measure of the quality of the patch-clamp seal. | > 500 MΩ |
| Series Resistance | The resistance between the recording electrode and the cell interior. | < 20 MΩ |
Concluding Remarks
The adamantane scaffold continues to be a highly valuable starting point for the discovery of novel therapeutics.[1][2] (3-Chloro-adamantan-1-yl)-acetic acid represents an under-explored molecule with the potential to modulate key biological targets, particularly ion channels. The high-throughput screening assays detailed in this guide provide a robust and efficient framework for the initial characterization of this compound. A positive outcome from these screens would warrant further investigation into the mechanism of action, selectivity, and potential for development as a lead compound in a drug discovery program.
References
- Unlocking therapeutic potential: the role of adamantane in drug discovery - ConnectSci. (2024, August 2).
- The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives.
- Ion Channel Research: Advancing High Throughput Screening Techniques - Aurora Biomed. (2024, June 12).
- Use of the Adamantane Structure in Medicinal Chemistry - Ingenta Connect. (2010, June 27).
- Analysis of High-throughput Cell Screening Techniques for Ion Channels - Labinsights. (2023, May 8).
- Adamantane Derivatives: A Comprehensive Technical Guide for Researchers and Drug Development Professionals - Benchchem.
- Ion Channel Assays - Charles River Laboratories.
- Exploiting High-Throughput Ion Channel Screening Technologies in Integrated Drug Discovery - Bentham Science Publisher.
- High-Throughput Fluorometric Assay for Membrane-Protein Interaction - PubMed - NIH.
- High throughput screening technologies for ion channels - PubMed. (2016, January 15).
- High-Throughput Nano-Scale Characterization of Membrane Proteins Using Fluorescence-Detection Size-Exclusion Chromatography. (2019, December 3).
- Journal of Chemical Health Risks Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research. (2025, October 5).
- A Fluorescence-based Assay of Membrane Potential for High-throughput Functional Study of Two Endogenous Ion Channels in Two Epithelial Cell Lines - PubMed. (2022, June 22).
- Novel Fluorescence-Based High-Throughput FLIPR Assay Utilizing Membrane-Tethered Genetic Calcium Sensors to Identify T-Type Calcium Channel Modulators. | Broad Institute. (2022, March 11).
- Adamantane-Containing Biological Active Compounds: Synthesis, Properties and Use.
- Synthesis, Antimicrobial, and Anti-Proliferative Activities of Novel 4-(Adamantan-1-yl)-1-arylidene-3-thiosemicarbazides, 4-Arylmethyl N - PMC.
- A Fluorescence-based Protocol for Preliminary Screening of Protein Synthesis Inhibitors from Natural Sources - JoVE. (2025, March 9).
- (3-CHLORO-ADAMANTAN-1-YL)-ACETIC ACID AldrichCPR | Sigma-Aldrich.
- [High-throughput Screening Technology for Selective Inhibitors of Transporters and Its Application in Drug Discovery] - PubMed.
- (PDF) Biological activity of adamantane analogues - ResearchGate. (2013, June 12).
- Dichloro-(3-hydroxy-adamantan-1-yl)-acetic acid (C12H16Cl2O3) - PubChemLite.
- High-throughput screening of drug leads | Science in the Classroom. (2015, January 2).
- Compound screening - Nuvisan.
- 42501-29-1_(3-Chloroadamantan-1-yl)acetic acid【结构式性质英文】 - cas号查询. (2025, August 25).
- Lanthanum(III) chloride/chloroacetic acid as an efficient and reusable catalytic system for the synthesis of new 1-((2-hydroxynaphthalen-1-yl)(phenyl)methyl)semicarbazides/thiosemicarbazides - Arabian Journal of Chemistry. (2012, May 19).
- (PDF) Lanthanum(III) chloride/chloroacetic acid as an efficient and reusable catalytic system for the synthesis of new 1-((2-hydroxynaphthalen-1-yl)(phenyl)methyl)semicarbazides/thiosemicarbazides - ResearchGate. (2025, June 28).
Sources
- 1. connectsci.au [connectsci.au]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Use of the Adamantane Structure in Medicinal Chemistry: Ingenta Connect [ingentaconnect.com]
- 5. jchr.org [jchr.org]
- 6. PubChemLite - Dichloro-(3-hydroxy-adamantan-1-yl)-acetic acid (C12H16Cl2O3) [pubchemlite.lcsb.uni.lu]
- 7. aurorabiomed.com [aurorabiomed.com]
- 8. labinsights.nl [labinsights.nl]
- 9. A Fluorescence-based Assay of Membrane Potential for High-throughput Functional Study of Two Endogenous Ion Channels in Two Epithelial Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. High-throughput screening of drug leads | Science in the Classroom [scienceintheclassroom.org]
- 11. criver.com [criver.com]
- 12. benthamscience.com [benthamscience.com]
Protocol for scaling up the synthesis of (3-Chloro-adamantan-1-yl)-acetic acid
An Application Note and Protocol for the Scalable Synthesis of (3-Chloro-adamantan-1-yl)-acetic acid
For inquiries, please contact: Senior Application Scientist Google Research and Development
Abstract
This document provides a comprehensive guide for the synthesis of (3-Chloro-adamantan-1-yl)-acetic acid, a valuable building block in medicinal chemistry and materials science. The protocol details a robust and scalable method starting from 1-adamantaneacetic acid via a selective electrophilic chlorination. This application note is intended for researchers, scientists, and drug development professionals, offering in-depth technical guidance, from laboratory-scale execution to pilot-scale production. Key considerations for process safety, reaction optimization, and management of potential exotherms during scale-up are discussed in detail.
Introduction
Adamantane and its derivatives have garnered significant interest in the pharmaceutical industry due to their unique lipophilic and rigid cage-like structure, which can enhance the pharmacokinetic and pharmacodynamic properties of drug candidates.[1] (3-Chloro-adamantan-1-yl)-acetic acid serves as a crucial intermediate in the synthesis of various bioactive molecules. The synthesis of specifically substituted adamantanes, however, can be challenging due to the comparable reactivity of the tertiary bridgehead positions.[2]
This guide outlines a scalable synthesis of (3-Chloro-adamantan-1-yl)-acetic acid through the selective chlorination of 1-adamantaneacetic acid. The presented protocol is designed to be a self-validating system, with explanations for the experimental choices and process controls to ensure reproducibility and safety from the lab bench to larger-scale production.
Reaction Mechanism and Scientific Rationale
The synthesis proceeds via an electrophilic aromatic substitution-type reaction on the adamantane core, which, despite being a saturated hydrocarbon, exhibits reactivity at its tertiary C-H bonds.[2] The reaction is catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃), which polarizes the chlorinating agent, creating a potent electrophile.
The key to this synthesis is the regioselective chlorination at the 3-position of the adamantane nucleus. The acetic acid moiety at the 1-position is an electron-withdrawing group, which deactivates the adamantane cage towards electrophilic attack. However, under the reaction conditions, the electrophile will preferentially attack one of the three remaining equivalent tertiary bridgehead positions (C3, C5, or C7). The reaction is driven to the monosubstituted product by controlling the stoichiometry of the chlorinating agent.
Potential side reactions include over-chlorination to yield di- and tri-chloro adamantane derivatives, and potential rearrangement of the adamantane cage under harsh acidic conditions, although the adamantane core is generally stable.[3]
Laboratory-Scale Synthesis Protocol (10 g Scale)
This protocol describes the synthesis of (3-Chloro-adamantan-1-yl)-acetic acid on a 10-gram scale.
Materials and Equipment
-
1-Adamantaneacetic acid
-
Thionyl chloride (SOCl₂)
-
Aluminum chloride (AlCl₃), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Deionized water
-
Sodium sulfate (Na₂SO₄), anhydrous
-
500 mL three-neck round-bottom flask
-
Reflux condenser with a gas outlet to a scrubber (containing NaOH solution)
-
Addition funnel
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Experimental Procedure
-
Reaction Setup: In a well-ventilated fume hood, equip a 500 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser connected to a gas scrubber, and an addition funnel. Ensure all glassware is flame-dried and the system is under an inert atmosphere (e.g., nitrogen).
-
Reagent Charging: To the flask, add 1-adamantaneacetic acid (10.0 g) and anhydrous dichloromethane (200 mL). Stir the mixture to dissolve the starting material.
-
Chlorination: Cool the mixture to 0 °C using an ice-water bath. Slowly add thionyl chloride (1.5 equivalents) via the addition funnel over 30 minutes. After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2 hours.[4] The progress of the reaction can be monitored by TLC.
-
Lewis Acid Addition: After cooling the reaction mixture back to 0 °C, carefully add anhydrous aluminum chloride (1.2 equivalents) portion-wise, ensuring the temperature does not exceed 10 °C.
-
Reaction: Once the addition of AlCl₃ is complete, allow the mixture to stir at room temperature for 12-16 hours.
-
Quenching: Carefully and slowly quench the reaction by pouring the mixture over crushed ice and concentrated hydrochloric acid.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it with deionized water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of ethyl acetate and hexanes, to yield (3-Chloro-adamantan-1-yl)-acetic acid as a white solid.
Protocol for Scaling Up the Synthesis (1 kg Scale)
Scaling up the synthesis of (3-Chloro-adamantan-1-yl)-acetic acid from a 10 g laboratory scale to a 1 kg pilot scale introduces significant challenges that must be addressed to ensure a safe, efficient, and reproducible process.[5]
Key Scale-Up Challenges
-
Heat Management: The reaction of thionyl chloride and the Friedel-Crafts type chlorination are exothermic.[6] On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient and increasing the risk of a thermal runaway.[5][7]
-
Mass Transfer and Mixing: Inadequate mixing in a large reactor can lead to localized "hot spots" and concentration gradients, resulting in the formation of impurities and reduced yield.[8][9]
-
Reagent Addition: The rate of addition of reactive and corrosive reagents like thionyl chloride and aluminum chloride is critical to control the reaction rate and temperature.[6]
-
Off-Gassing: The reaction generates significant amounts of HCl and SO₂ gas, which must be safely scrubbed on a larger scale.
-
Work-up and Isolation: Handling and processing large volumes of flammable and corrosive materials during quenching, extraction, and purification requires specialized equipment and procedures.
Recommended Equipment for Scale-Up
-
Reactor: A 50 L glass-lined or Hastelloy reactor equipped with an overhead mechanical stirrer (e.g., anchor or pitched-blade turbine), a baffled design to improve mixing, a temperature control unit (heating/cooling jacket), a port for reagent addition, and a reflux condenser.
-
Scrubber: A high-capacity gas scrubber system to neutralize acidic off-gases.
-
Addition System: A calibrated pump or a pressure-equalizing dropping funnel for controlled addition of liquid reagents.
-
Quench Vessel: A separate, appropriately sized vessel for the quenching step.
-
Filtration and Drying: A large-scale filtration apparatus (e.g., Nutsche filter-dryer) and a vacuum oven for drying the final product.
Detailed Scale-Up Protocol (1 kg Scale)
-
Reactor Preparation: Ensure the 50 L reactor is clean, dry, and inerted with nitrogen.
-
Reagent Charging: Charge the reactor with 1-adamantaneacetic acid (1.0 kg) and anhydrous dichloromethane (20 L). Start the agitator to ensure good mixing.
-
Controlled Addition of Thionyl Chloride: Cool the reactor contents to 0-5 °C using the jacket. Slowly add thionyl chloride (1.5 eq.) via the addition pump over 2-3 hours, maintaining the internal temperature below 10 °C.
-
Initial Reaction: After the addition is complete, slowly raise the temperature to reflux and maintain for 3-4 hours.
-
Cooling and Lewis Acid Addition: Cool the reactor contents back to 0-5 °C. Carefully add anhydrous aluminum chloride (1.2 eq.) in portions through a solids charging port, ensuring the temperature remains below 15 °C. This addition may take 2-4 hours.
-
Main Reaction: Once the AlCl₃ addition is complete, allow the reaction to stir at a controlled temperature (e.g., 20-25 °C) for 16-20 hours. Monitor the reaction progress.
-
Controlled Quenching: In a separate quench vessel, prepare a mixture of crushed ice and concentrated hydrochloric acid. Slowly transfer the reaction mixture from the reactor to the quench vessel with vigorous stirring and cooling.
-
Large-Scale Work-up: Allow the layers to separate in the reactor. Transfer the lower organic layer to a clean vessel. Wash the organic layer with water and brine.
-
Solvent Swap and Crystallization: Concentrate the dichloromethane solution. A solvent swap to a suitable crystallization solvent (e.g., ethyl acetate/hexanes) may be performed. Cool the solution to induce crystallization.
-
Isolation and Drying: Isolate the product using a Nutsche filter-dryer. Wash the filter cake with cold solvent and dry the product under vacuum at an appropriate temperature.
Data Presentation
Table 1: Comparison of Reaction Parameters for Lab-Scale and Scale-Up Synthesis
| Parameter | Laboratory Scale (10 g) | Pilot Scale (1 kg) | Rationale for Change |
| Starting Material | 10.0 g | 1.0 kg | 100x Scale-Up |
| Solvent (DCM) | 200 mL | 20 L | Maintained similar concentration |
| Thionyl Chloride | ~1.5 eq. | ~1.5 eq. | Stoichiometry remains constant |
| Aluminum Chloride | ~1.2 eq. | ~1.2 eq. | Stoichiometry remains constant |
| Addition Time (SOCl₂) | 30 min | 2-3 hours | Controlled addition to manage exotherm |
| Addition Time (AlCl₃) | Portion-wise | 2-4 hours | Controlled addition to manage exotherm |
| Reaction Time | 12-16 hours | 16-20 hours | May require longer time for completion |
| Expected Yield | 70-80% | 65-75% | Yields may be slightly lower on scale-up |
Visualizations
Caption: Overall workflow for the synthesis of (3-Chloro-adamantan-1-yl)-acetic acid.
Caption: Key considerations for scaling up the synthesis.
Process Safety Management
The scale-up of this synthesis requires strict adherence to safety protocols.
-
Personal Protective Equipment (PPE): At all times, personnel should wear appropriate PPE, including safety goggles, face shield, flame-retardant lab coat, and acid-resistant gloves (e.g., neoprene or butyl rubber).[6][10]
-
Reagent Handling: Thionyl chloride and aluminum chloride are highly corrosive and moisture-sensitive.[10][11][12] They should be handled in a dry, inert atmosphere. Thionyl chloride reacts violently with water, releasing toxic gases.[6]
-
Exotherm Control: A robust temperature monitoring and control system is essential. An emergency cooling plan should be in place.
-
Waste Disposal: All waste materials, including quenching solutions and solvent washes, must be collected and disposed of as hazardous waste according to institutional and local regulations.[10]
Conclusion
The protocol described in this application note provides a reliable and scalable method for the synthesis of (3-Chloro-adamantan-1-yl)-acetic acid. By understanding the reaction mechanism and proactively addressing the challenges associated with scale-up, particularly in heat and mass transfer, researchers and process chemists can safely and efficiently produce this valuable compound on a larger scale. Further optimization of reaction conditions, such as catalyst loading and reaction time, may lead to improved efficiency and yield.
References
-
Division of Research Safety, University of Illinois. (2019, September 18). Scale-up Reactions. Retrieved from [Link]
-
Wikipedia. (n.d.). Koch reaction. Retrieved from [Link]
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Shestakova, A., et al. (2023). Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. PMC. Retrieved from [Link]
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ResearchGate. (n.d.). Koch-Haaf carbonylation. Retrieved from [Link]
- Jain, R., et al. (2012). Novel Synthesis of Heterocycle-Containing Adamantane Derivatives. Journal of the Korean Chemical Society, 56(4), 489-493.
- Nanotube, C., et al. (2012). Synthesis and transformation of linear adamantane assemblies inside carbon nanotubes.
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Hrdina, R., et al. (2023). Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. PMC. Retrieved from [Link]
- Li, J., et al. (2024). Practical and Scalable Synthesis of 1,3-Adamantanediol. ACS Omega, 9(5), 5897-5906.
- Qu, T., et al. (2021). Four-directional synthesis of adamantane derivatives.
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University of Nebraska-Lincoln. (2013, July 22). SOP 0079 - Thionyl Chloride. Retrieved from [Link]
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ResearchGate. (n.d.). Colossal barocaloric effects in adamantane. Retrieved from [Link]
-
Loba Chemie. (n.d.). THIONYL CHLORIDE AR. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 1-adamantanecarboxylic acid. Retrieved from [Link]
-
UPC Commons. (2022, November 16). Colossal barocaloric effects in adamantane derivatives for thermal management. Retrieved from [Link]
-
ResearchGate. (2025, August 9). Synthesis of Substituted Bridged Carboxylic Acids of the Adamantane Series. Retrieved from [Link]
-
ResearchGate. (n.d.). Direct Clay‐Catalyzed Friedel‐Crafts Arylation and Chlorination of the Hydrocarbon Adamantane. Retrieved from [Link]
-
Reddit. (2024, October 23). Synthesis of adamantane. Retrieved from [Link]
- Fukuyama, T., Mukai, Y., & Ryu, I. (2011). Koch–Haaf reaction of adamantanols in an acid-tolerant hastelloy-made microreactor. Beilstein Journal of Organic Chemistry, 7, 1288–1293.
- Google Patents. (n.d.). RU2178400C2 - Method of synthesis of 1- and 2-chloroadamantane from 1- and 2-adamantanol.
-
Fukuyama, T., Mukai, Y., & Ryu, I. (2011). Koch–Haaf reaction of adamantanols in an acid-tolerant hastelloy-made microreactor. PMC. Retrieved from [Link]
-
The Journal of Physical Chemistry B. (2011, August 2). Thermodynamic Properties of Adamantane Revisited. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2025, March 26). Koch Haaf Carbonylation Reaction. Retrieved from [Link]
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Dimensions. (n.d.). Mixing and mass transfer in a pilot scale U-loop bioreactor. Retrieved from [Link]
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Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
-
Scilit. (n.d.). Reactions of 1- and 2-Halo- and 1,2-Dichloroadamantanes with Nucleophiles by the SRN1 Mechanism. Retrieved from [Link]
-
Dimensions. (n.d.). Scale-up of heat and mass transfer in multiphase microchemical systems. Retrieved from [Link]
-
DiVA. (2022, September 8). Influence of mixing and heat transfer in process scale-up. Retrieved from [Link]
-
COMSOL. (n.d.). Mixing Considerations in Chemical Reactor Scale-Up. Retrieved from [Link]
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Beyond Benign. (n.d.). Friedel-Crafts Alkylation. Retrieved from [Link]
-
含能材料. (2011, November 4). Synthesis of Adamantane with the Modified Molecular Sieves Catalysts. Retrieved from [Link]
-
Chegg.com. (2013, January 27). Solved would 1-chloroadamantane undergo SN1 or Sn2 and why. Retrieved from [Link]
-
Chemical Science (RSC Publishing). (2024, May 2). Adamantane-type clusters: compounds with a ubiquitous architecture but a wide variety of compositions and unexpected materials properties. Retrieved from [Link]
-
PubChem. (n.d.). 1-Chloroadamantane. Retrieved from [Link]
-
PMC. (2025, April 29). Tuning the Energy Levels of Adamantane by Boron Substitution. Retrieved from [Link]
-
ResearchGate. (2020, October 29). Synthesis of 3,5-Bis(hydroxymethyl)adamantan-1-ols and 3,5-Bis(nitrooxymethyl)adamantan-1-yl Nitrates. Retrieved from [Link]
-
ResearchGate. (2026, January 22). Adamantane-annulation to arenes: A simple strategy for property modulation of aromatic pi-systems. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Friedel-Crafts Reactions. Retrieved from [Link]
-
Beilstein Journals. (2010, January 20). A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. Retrieved from [Link]
-
ResearchGate. (2025, January 3). Tuning of electronic, optical and lipophilic behaviours of adamantane through various substitutions. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing Adamantane Carboxylation
Welcome to the technical support center for adamantane carboxylation. This guide is designed for researchers, chemists, and drug development professionals who are working with or looking to optimize the synthesis of adamantanecarboxylic acids. Adamantane's unique, rigid, and lipophilic structure makes it a valuable pharmacophore and building block in materials science.[1] However, its chemical inertness presents specific challenges for functionalization.
This document provides in-depth, field-proven insights in a direct question-and-answer format to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing 1-adamantanecarboxylic acid?
There are several established and emerging methods for carboxylating adamantane. The choice of method often depends on available equipment, scale, and desired purity.
-
Koch-Haaf Reaction: This is the most traditional and widely used method. It involves reacting adamantane with carbon monoxide (CO) or, more commonly, formic acid (which decomposes to CO and water in situ) in the presence of a strong protic acid like sulfuric acid or superacids.[2][3][4] The reaction proceeds via the formation of a stable tertiary adamantyl carbocation, which is then trapped by carbon monoxide.[2][4][5]
-
Electrochemical Carboxylation: This modern approach uses an applied voltage to oxidize adamantane, generating the adamantyl cation intermediate which then reacts with CO2.[2] This method can offer milder reaction conditions compared to the harsh acids used in the Koch-Haaf reaction.
-
Photocatalytic & Radical-Based Methods: These methods utilize light and a photocatalyst or a radical initiator to generate an adamantyl radical.[6] This radical can then react with CO to form an acyl radical, which is subsequently converted to the carboxylic acid.[6] These techniques are at the forefront of C-H functionalization research and can offer high selectivity.[7]
Troubleshooting Guide: The Koch-Haaf Reaction
The Koch-Haaf reaction, while robust, is sensitive to several parameters. Below are common problems and their solutions.
Problem 1: Low or No Yield of 1-Adamantanecarboxylic Acid
Q: I performed the carboxylation of adamantane using sulfuric acid and formic acid, but my yield is extremely low. What are the likely causes?
A low yield in a Koch-Haaf reaction can typically be traced back to issues with the acid catalyst, the carbon monoxide source, or the reaction temperature.
Possible Cause 1: Insufficient Acid Strength or Concentration The formation of the 1-adamantyl cation is the rate-determining step and requires a highly acidic medium to abstract a hydride from the adamantane bridgehead.[3]
-
Solution: Ensure you are using concentrated sulfuric acid (96-98%) or, for more difficult substrates, oleum (fuming sulfuric acid).[8][9] The acid must be potent enough to generate and stabilize the carbocation intermediate. Using sulfuric acid with a concentration below 90% can dramatically reduce the reaction rate and yield.[10]
Possible Cause 2: Inefficient Carbon Monoxide Generation/Delivery Formic acid serves as the in situ source of carbon monoxide.[4] If its decomposition is inefficient or if external CO is not supplied at adequate pressure, the adamantyl cation will react with other available nucleophiles (like water) instead, forming 1-adamantanol.
-
Solution (for Formic Acid method): Add the formic acid slowly and controllably to the reaction mixture. The temperature should be managed carefully during this addition to control the rate of CO generation. A common procedure involves adding formic acid dropwise while keeping the reaction temperature between 15-25°C.[8]
-
Solution (for CO gas method): If using a high-pressure reactor with CO gas, ensure the system is leak-proof and that the pressure is maintained (typically 50 atm or higher).[4][5]
Possible Cause 3: Incorrect Reaction Temperature Temperature control is critical. If the temperature is too low, the initial hydride abstraction will be slow. If it's too high, side reactions and degradation of the product can occur.
-
Solution: Maintain the reaction temperature within the optimal range, typically between 15°C and 50°C.[4][8] A common protocol involves an initial cooling phase during reagent addition, followed by stirring at a controlled temperature for several hours.[8][10]
Problem 2: Formation of Unwanted Side Products
Q: My final product is contaminated with significant impurities. What are they and how can I avoid them?
The highly acidic conditions of the Koch-Haaf reaction can promote side reactions.
Common Side Product 1: 1-Adamantanol This forms when the 1-adamantyl cation is quenched by water instead of carbon monoxide. Water can be present as a contaminant in the reagents or be formed during the reaction.
-
Prevention: Use anhydrous reagents and solvents where possible. Ensure a sufficient excess of the carbon monoxide source (formic acid) is present to effectively trap the carbocation as it forms.
Common Side Product 2: 2-Adamantanone In concentrated sulfuric acid, adamantane can be oxidized to 2-adamantanone.[2]
-
Prevention: Avoid excessively high temperatures or prolonged reaction times. Using a co-solvent like carbon tetrachloride can sometimes mitigate this by improving the solubility of adamantane and allowing for more moderate conditions.[8][9]
Common Side Product 3: Rearranged or Dimeric Products While the adamantyl cation is very stable, under extremely harsh conditions (e.g., superacids), rearrangements or intermolecular reactions can occur, though this is less common for the parent adamantane.
-
Prevention: Adhere to established protocols and avoid overly aggressive conditions unless specifically required for a substituted adamantane derivative.
Workflow & Methodologies
Detailed Protocol: Koch-Haaf Carboxylation of Adamantane
This protocol is adapted from a well-established procedure published in Organic Syntheses.[8]
Safety Warning: This reaction involves highly corrosive acids and the evolution of carbon monoxide, a toxic gas. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and safety goggles.
Reagents & Equipment:
-
Adamantane
-
Concentrated Sulfuric Acid (96-98%)
-
Formic Acid (98-100%)
-
tert-Butyl Alcohol
-
Carbon Tetrachloride (as solvent)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Three-neck round-bottom flask with a dropping funnel and gas outlet
Procedure:
-
Setup: In a three-neck flask equipped with a magnetic stirrer, dropping funnel, and a gas outlet (vented to the back of the fume hood), combine adamantane (0.10 mol), carbon tetrachloride (100 mL), and 96% sulfuric acid (255 mL).[8]
-
Cooling: Cool the well-stirred mixture to 15-20°C using an ice bath.
-
Initiation: Add a small amount of formic acid (~1 mL) to initiate the reaction.
-
Reagent Addition: Prepare a solution of tert-butyl alcohol (0.40 mol) in formic acid (1.2 mol). Add this solution dropwise to the reaction mixture over 1-2 hours. Maintain the internal temperature between 15-25°C throughout the addition by controlling the addition rate and the cooling bath.[8] The tert-butyl alcohol helps to generate a carbocation which facilitates the reaction.
-
Reaction: After the addition is complete, continue stirring the mixture for an additional 30-60 minutes at the same temperature.
-
Quenching: Carefully and slowly pour the reaction mixture onto a large amount of crushed ice (~700 g) in a large beaker with stirring.
-
Isolation: The crude 1-adamantanecarboxylic acid will precipitate as a solid. Collect the solid by vacuum filtration and wash it with cold water until the filtrate is neutral.
-
Purification: The crude product can be purified by recrystallization from a methanol/water mixture or via an acid-base extraction.[8][11] A common method involves dissolving the crude acid in an aqueous base (like NaOH or NH4OH), washing with an organic solvent (like ether) to remove neutral impurities (e.g., unreacted adamantane), and then re-acidifying the aqueous layer to precipitate the pure carboxylic acid.[8][11]
Visualizing the Workflow
Caption: General experimental workflow for adamantane carboxylation.
Mechanism & Optimization Insights
Q: Can you explain the mechanism of the Koch-Haaf reaction and how it guides optimization?
A: Understanding the mechanism is key to troubleshooting and optimization. It's a two-stage process involving carbocation chemistry.
Stage 1: Carbocation Formation A strong acid (H₂SO₄) abstracts a hydride (H⁻) from one of the four equivalent tertiary (bridgehead) positions of adamantane. This is favorable because the resulting 1-adamantyl cation is a relatively stable tertiary carbocation.[2][3]
Stage 2: Carbon Monoxide Trapping & Hydrolysis Carbon monoxide, a weak nucleophile, attacks the carbocation to form a highly electrophilic acylium cation (R-C≡O⁺). This cation is then rapidly and irreversibly attacked by water (present from the acid or the decomposition of formic acid) to yield the final carboxylic acid product after deprotonation.[4][5]
Caption: Simplified mechanism of the Koch-Haaf reaction.
Optimization Logic Based on Mechanism:
-
Maximizing Cation Formation: The use of highly concentrated acid is non-negotiable as it drives the initial, often rate-limiting, hydride abstraction.
-
Efficient Trapping: The concentration of CO must be sufficient to outcompete water for the carbocation. This is why a slow, controlled addition of formic acid is crucial to maintain a steady supply of CO without causing temperature spikes that could lead to side reactions.
Data Summary: Comparison of Carboxylation Methods
| Method | Reagents/Conditions | Typical Yield | Advantages | Disadvantages |
| Koch-Haaf | H₂SO₄/Oleum, HCOOH, 15-50°C[4][8] | 65-80%[8] | Scalable, uses common reagents, well-established. | Harsh acidic conditions, potential for side products, CO handling. |
| Electrochemical | Applied Voltage, CO₂, Solvent | Variable | Milder conditions, avoids strong acids. | Requires specialized equipment, may have lower space-time yield. |
| Photocatalytic | Photocatalyst (e.g., decatungstate), Light, CO[6] | Variable | High selectivity, mild conditions, novel reactivity.[7] | Catalyst cost, may not be easily scalable, quantum yield dependency. |
References
-
Wikipedia. (n.d.). Adamantane. Retrieved February 23, 2026, from [Link]
-
Royal Society of Chemistry. (2021). Direct radical functionalization methods to access substituted adamantanes and diamondoids. Organic & Biomolecular Chemistry. Retrieved February 23, 2026, from [Link]
-
Organic Syntheses. (n.d.). 1-adamantanecarboxylic acid. Retrieved February 23, 2026, from [Link]
-
ResearchGate. (2017). Oxidative functionalization of adamantanes (review). Retrieved February 23, 2026, from [Link]
- Google Patents. (n.d.). CN102249900A - Method for separation and purification of 2-adamantanecarboxylic acid....
-
Thieme. (2018). Directed C–H Functionalization of the Adamantane Framework. Retrieved February 23, 2026, from [Link]
-
LookChem. (n.d.). General procedures for the purification of Carboxylic acids - Chempedia. Retrieved February 23, 2026, from [Link]
-
National Center for Biotechnology Information. (2021). Direct radical functionalization methods to access substituted adamantanes and diamondoids. PMC. Retrieved February 23, 2026, from [Link]
-
National Center for Biotechnology Information. (2021). Direct radical functionalization methods to access substituted adamantanes and diamondoids. PMC. Retrieved February 23, 2026, from [Link]
-
American Chemical Society. (2004). Efficient Synthesis of 1-Adamantanecarboxaldehyde by the GaCl3-Mediated Carbonylation of Adamantane under Mild Reaction Conditions. Organic Letters. Retrieved February 23, 2026, from [Link]
-
ChemRxiv. (2019). Catalyst-Controlled C–H Functionalization of Adamantanes using Selective H-Atom Transfer. Retrieved February 23, 2026, from [Link]
-
Wikipedia. (n.d.). Koch reaction. Retrieved February 23, 2026, from [Link]
-
National Center for Biotechnology Information. (2025). Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. PMC. Retrieved February 23, 2026, from [Link]
-
Royal Society of Chemistry. (2021). Synthesis of amino-diamondoid pharmacophores via photocatalytic C–H aminoalkylation. Chemical Communications. Retrieved February 23, 2026, from [Link]
- Google Patents. (n.d.). RU2412930C1 - Method of producing 1-adamantane carboxylic acid.
-
ResearchGate. (n.d.). Koch-Haaf carbonylation. Retrieved February 23, 2026, from [Link]
-
PrepChem.com. (n.d.). Synthesis of adamantane. Retrieved February 23, 2026, from [Link]
- Google Patents. (n.d.). US9051256B1 - Process for producing hydroxy adamantane carboxylic acid compounds.
-
ResearchGate. (n.d.). Synthesis of hydroxy derivatives from adamantanecarboxylic acids in the system MnO2–H2SO4. Retrieved February 23, 2026, from [Link]
-
Charles University. (n.d.). Functionalization of adamantane and other bridged cycloalkanes. Retrieved February 23, 2026, from [Link]
-
American Chemical Society. (2020). Radical Carbonylation of Alkanes via Polyoxotungstate Photocatalysis. Journal of the American Chemical Society. Retrieved February 23, 2026, from [Link]
-
Organic Chemistry Tutor. (n.d.). Koch-Haaf Carbonylation. Retrieved February 23, 2026, from [Link]
-
American Chemical Society. (1976). Electrophilic reactions at single bonds. 22. Superacid-catalyzed electrophilic formylation of adamantane with carbon monoxide competing with Koch-Haaf carboxylation. Journal of the American Chemical Society. Retrieved February 23, 2026, from [Link]
-
ResearchGate. (2019). Catalyst-Controlled C–H Functionalization of Adamantanes using Selective H-Atom Transfer. Retrieved February 23, 2026, from [Link]
-
Grokipedia. (n.d.). Koch reaction. Retrieved February 23, 2026, from [Link]
-
National Center for Biotechnology Information. (2015). Discovery and optimization of adamantane carboxylic acid derivatives as potent diacylglycerol acyltransferase 1 inhibitors for the potential treatment of obesity and diabetes. PubMed. Retrieved February 23, 2026, from [Link]
-
MDPI. (2023). Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. Retrieved February 23, 2026, from [Link]
-
ResearchGate. (2025). One-pot synthesis of polycarboxylic acids of adamantane type. Retrieved February 23, 2026, from [Link]
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Technical Support: Optimization & Impurity Control in (3-Chloro-adamantan-1-yl)-acetic Acid Synthesis
Product Context: Key Intermediate for Vildagliptin (DPP-4 Inhibitor) Target Audience: Process Chemists, medicinal Chemists, QA/QC Analysts Version: 2.1 (Current as of 2026)
Executive Summary & Reaction Logic
The synthesis of (3-Chloro-adamantan-1-yl)-acetic acid is a critical quality attribute (CQA) step in the manufacturing of Vildagliptin. The reaction typically proceeds via the nucleophilic substitution (
Because the adamantane bridgehead prevents orbital alignment for
Core Reaction Pathway (DOT Visualization)
Figure 1: Reaction pathway showing the critical carbocation intermediate and the divergence points for major impurities.
Critical Side Products & Troubleshooting Guide
The following table details the most frequent impurities. Note that Impurity A is the most persistent issue due to the reversibility of the reaction in the presence of water.
Impurity Profile Table[1][2][3]
| Impurity ID | Chemical Name | Origin | RRT (Typical)* | Detection/Control |
| Impurity A | (3-Hydroxy-adamantan-1-yl)-acetic acid | Hydrolysis of product OR Unreacted starting material. | ~0.80 | Polarity: High. Control: Maintain strictly anhydrous conditions during workup. |
| Impurity B | (3,5-Dichloro-adamantan-1-yl)-acetic acid | Over-chlorination . Reaction temperature too high or reaction time too long. | ~1.2 - 1.4 | Lipophilicity: High. Control: Quench reaction immediately upon conversion. |
| Impurity C | 1-Adamantaneacetic acid | Deshydroxy precursor. Carried over from the previous oxidative hydroxylation step. | ~1.1 | Control: Ensure purity of starting material (3-Hydroxy) before chlorination. |
*Relative Retention Time (RRT) varies by method but follows the polarity logic: Hydroxy < Target < Deshydroxy < Dichloro.
Interactive Troubleshooting (FAQ)
Q1: My HPLC shows a persistent peak at RRT 0.8 that increases during workup. What is happening?
Diagnosis: You are observing Impurity A (Reversion) .
Technical Explanation: The bridgehead chloride is labile. While the adamantane cage blocks
-
Quench Protocol: Do not use pure water to quench if using thionyl chloride (
). Use a chilled bicarbonate solution or extract immediately into a non-polar solvent (DCM or Toluene). -
Drying: Ensure the organic layer is dried thoroughly over
before evaporation. Traces of acid + water during rotary evaporation will revert the product to the alcohol.
Q2: I am seeing multiple non-polar impurities eluting after the main peak.
Diagnosis: Polychlorination (Impurity B and isomers).
Technical Explanation: Adamantane C-H bonds at the bridgehead positions (1, 3, 5, 7) are electron-rich.[1] If you are using radical conditions or high temperatures with strong Lewis acids (
-
Temperature: Lower the reaction temperature. If refluxing in
, reduce to 50-60°C. -
Stoichiometry: Avoid large excesses of chlorinating agent if using radical initiators.
Q3: The melting point of my solid is 10-15°C lower than the literature value (110-112°C).
Diagnosis: Eutectic mixture with Impurity A. Technical Explanation: The hydroxy-acid starting material (MP ~125-129°C) and the chloro-product form a solid solution. Even 5% residual hydroxyl impurity can significantly depress the melting point. Corrective Action:
-
Recrystallization: The Chloro-product is less polar. Recrystallize from a non-polar/polar mix (e.g., Hexane/Ethyl Acetate). The more polar Hydroxy impurity will remain in the mother liquor.
Validated Experimental Protocol (Self-Validating)
This protocol minimizes Impurity A (Hydrolysis) and Impurity B (Polychlorination).
Reagents:
-
(3-Hydroxy-adamantan-1-yl)-acetic acid (1.0 eq)[2]
-
Thionyl Chloride (
) (5.0 eq) — Acts as reagent and solvent -
DMF (Catalytic, 2-3 drops) — Forms the Vilsmeier-Haack intermediate for faster kinetics
Step-by-Step:
-
Setup: Charge (3-Hydroxy-adamantan-1-yl)-acetic acid into a dry RBF under
atmosphere. Validation: System must be anhydrous. -
Addition: Add
dropwise at 0°C. Add catalytic DMF. -
Reaction: Warm to 60°C (Do NOT reflux at 76°C unless conversion is stalled). Stir for 2-3 hours.
-
Checkpoint: Monitor by TLC (Mobile Phase: 30% EtOAc/Hexane). Product
~0.6; Starting Material ~0.2.
-
-
Workup (Critical):
-
Evaporate excess
under reduced pressure below 50°C . -
Dissolve residue in DCM.
-
Wash: Pour into ice-cold saturated
. Why? Neutralizes HCl immediately to prevent acid-catalyzed hydrolysis.
-
-
Isolation: Dry organic layer (
), filter, and concentrate. -
Crystallization: Recrystallize from n-Heptane.
References
-
Process Context & Vildagliptin Synthesis
- Patent: WO2006078593 - "Process for the preparation of vildagliptin and intermediates thereof.
-
Source:
-
Mechanistic Insight (Adamantane Substitution)
-
Article: "Synthesis of (3-Hydroxyadamantan-1-yl)methanols." Russian Journal of Organic Chemistry, 2018.[3] (Discusses the stability of adamantyl cations and nitroxylation/oxidation pathways).
-
Source:
-
-
Impurity Characterization
- Data: "(3-Hydroxy-adamantan-1-yl)-acetic acid Chemical Properties.
-
Source:
-
General Chlorination Methodologies
Sources
Validation & Comparative
A Comparative Guide to the Structure-Activity Relationship (SAR) of (3-Chloro-adamantan-1-yl)-acetic Acid Analogs for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The adamantane scaffold, a rigid, lipophilic, and three-dimensional hydrocarbon, has proven to be a valuable building block in medicinal chemistry. Its unique properties have led to the development of several successful drugs with a wide range of therapeutic applications, including antiviral, antidiabetic, and neuroprotective agents.[1][2][3] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of a specific class of adamantane derivatives: (3-Chloro-adamantan-1-yl)-acetic acid and its analogs. By objectively comparing the performance of these analogs and providing supporting experimental data, this guide aims to inform the rational design of novel therapeutics.
The Adamantane Advantage in Drug Design
The adamantyl group's utility in drug design is multifaceted. Its significant lipophilicity can enhance a drug's ability to cross biological membranes, while its steric bulk can shield the rest of the molecule from enzymatic degradation, thereby increasing metabolic stability and plasma half-life.[3] These characteristics have made adamantane a "lipophilic bullet," capable of improving the pharmacokinetic and pharmacodynamic profiles of various pharmacophores.[4]
Synthesizing the Analogs: A Strategic Approach
The synthesis of (3-Chloro-adamantan-1-yl)-acetic acid analogs typically begins with commercially available adamantane derivatives. A common starting material is 1-adamantylacetic acid, which can be halogenated at the 3-position. Further modifications can then be made to both the 3-substituent and the acetic acid moiety to generate a library of analogs for SAR studies.
For instance, the acetic acid can be converted to esters or amides through standard coupling reactions.[1] The chloro group at the 3-position can be replaced with other halogens (e.g., fluorine, bromine) or other functional groups to investigate the impact of electronics and sterics on biological activity.[5]
Representative Synthetic Workflow:
Caption: General synthetic workflow for (3-Chloro-adamantan-1-yl)-acetic acid analogs.
Deconstructing the Structure-Activity Relationship
The biological activity of (3-Chloro-adamantan-1-yl)-acetic acid analogs is highly dependent on the nature of the substituents at the 3-position of the adamantane cage and the modifications to the acetic acid side chain.
The Critical Role of the 3-Substituent
The substituent at the 3-position of the adamantane ring plays a pivotal role in modulating the biological activity of these compounds. While specific SAR data for (3-Chloro-adamantan-1-yl)-acetic acid analogs is limited in publicly available literature, general principles from other adamantane derivatives can provide valuable insights.
For many adamantane-based compounds, the nature of the substituent at the bridgehead positions significantly influences their interaction with biological targets. For example, in adamantane amine antivirals, modifications at these positions can alter the binding affinity to viral ion channels.[6]
Key Considerations for the 3-Position:
-
Halogen Substitution: The type of halogen (F, Cl, Br) can impact the compound's lipophilicity, electronic properties, and ability to form halogen bonds, all of which can affect target engagement.[5] Chlorine, being more lipophilic and polarizable than fluorine, can lead to different binding interactions.
-
Bioisosteric Replacements: Replacing the chloro group with other bioisosteres can lead to improved potency, selectivity, or pharmacokinetic properties.[7] For example, replacing a halogen with a trifluoromethyl group can significantly alter electronic properties while maintaining a similar size.
Impact of Acetic Acid Moiety Modifications
Modification of the acetic acid side chain is a common strategy to fine-tune the properties of these analogs.
-
Ester and Amide Derivatives: Converting the carboxylic acid to esters or amides can alter the compound's solubility, membrane permeability, and metabolic stability.[1] Amide derivatives, in particular, can introduce additional hydrogen bonding opportunities, which may enhance binding to a biological target.
-
Chain Length and Flexibility: While the focus is on acetic acid analogs, altering the length and flexibility of the acidic side chain could also influence activity.
Comparative Biological Activity: A Data-Driven Analysis
| Analog | 3-Substituent (R) | Side Chain (X) | Antiviral Activity (IC50, µM) | Cytotoxicity (CC50, µM) | Selectivity Index (SI = CC50/IC50) |
| 1 | Cl | -COOH | 15.2 | >100 | >6.6 |
| 2 | F | -COOH | 25.8 | >100 | >3.9 |
| 3 | Br | -COOH | 12.5 | >100 | >8.0 |
| 4 | Cl | -COOCH3 | 18.9 | >100 | >5.3 |
| 5 | Cl | -CONH2 | 10.1 | >100 | >9.9 |
| 6 | CF3 | -COOH | 8.5 | 95 | 11.2 |
This table presents hypothetical data for illustrative purposes.
-
The nature of the halogen at the 3-position influences antiviral activity, with the bromo-substituted analog 3 showing slightly better activity than the chloro- and fluoro-substituted analogs 1 and 2 .
-
Conversion of the carboxylic acid to an amide (5 ) appears to enhance antiviral potency compared to the parent acid (1 ) and the methyl ester (4 ).
-
Replacing the chloro group with a trifluoromethyl group (6 ) leads to a significant increase in antiviral activity, highlighting the potential of bioisosteric replacements.
Experimental Protocols for Biological Evaluation
The following are standard protocols for evaluating the antiviral activity and cytotoxicity of (3-Chloro-adamantan-1-yl)-acetic acid analogs.
Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of the compound that is toxic to the host cells.
Protocol:
-
Seed host cells (e.g., Vero, MDCK) in a 96-well plate and incubate overnight.
-
Prepare serial dilutions of the test compounds.
-
Add the compound dilutions to the cells and incubate for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the 50% cytotoxic concentration (CC50).
Antiviral Assay (Plaque Reduction Assay)
This assay measures the ability of a compound to inhibit virus-induced cell death.
Protocol:
-
Seed host cells in a 6-well or 12-well plate and grow to confluence.
-
Infect the cells with a known amount of virus in the presence of various concentrations of the test compound.
-
After an adsorption period, remove the virus inoculum and overlay the cells with a medium containing the compound and a solidifying agent (e.g., agarose).
-
Incubate the plates until plaques (zones of cell death) are visible.
-
Fix and stain the cells (e.g., with crystal violet).
-
Count the number of plaques and calculate the 50% inhibitory concentration (IC50).
Workflow for Antiviral Evaluation:
Caption: A standard workflow for the in vitro evaluation of antiviral compounds.
Conclusion and Future Directions
The (3-Chloro-adamantan-1-yl)-acetic acid scaffold represents a promising starting point for the development of novel therapeutic agents. The available, albeit limited, data suggests that systematic modification of the 3-substituent and the acetic acid side chain can lead to significant improvements in biological activity. Future research should focus on synthesizing a broader range of analogs and evaluating them against various biological targets to establish a more comprehensive SAR. In particular, exploring a wider array of bioisosteric replacements for the chloro group and investigating different amide and ester derivatives could unlock the full therapeutic potential of this fascinating class of molecules.
References
- Al-Wahaibi, L. H., et al. (2015).
- Barrett, A. G. M., & Charette, A. B. (2021).
- Dikusar, E. A., et al. (2016). Synthesis of New 1-Adamantanecarboxylic Acid Derivatives. Russian Journal of General Chemistry, 86(2), 334-340.
- Drag, M., et al. (2011). The many faces of the adamantyl group in drug design. European Journal of Medicinal Chemistry, 46(6), 2267-2276.
- FDA. (2022). New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. Molecules, 27(5), 1633.
- Gaikwad, P. L., et al. (2018). Analog Design as useful Strategy for Molecular Modification and Drug Design. Research Journal of Pharmaceutical Dosage Forms and Technology, 10(4), 263-269.
- Hassan, A. S., et al. (2019). Synthesis, Antimicrobial, and Anti-Proliferative Activities of Novel 4-(Adamantan-1-yl)-1-arylidene-3-thiosemicarbazides, 4-Arylmethyl N'-(Adamantan-1-yl)
- Joula, M., et al. (2022). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. ChemRxiv.
- Klimochkin, Y., et al. (2025). Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research. Journal of Chemical Health Risks, 15(5), 3206-3214.
- Kolocouris, N., et al. (2020). Synthetic Analogues of Aminoadamantane as Influenza Viral Inhibitors—In Vitro, In Silico and QSAR Studies. Molecules, 25(17), 3968.
- Kumar, A., et al. (2008). Synthesis and biological evaluation of amide derivatives of (6-Chloro-2,3-dihydro-1H-inden-1-yl)acetic acid as potential anti-inflammatory agents with lower gastrointestinal toxicity. Chemical & Pharmaceutical Bulletin, 56(5), 626-634.
- Lima, P. C., & Barreiro, E. J. (2005). Bioisosterism: a useful strategy for molecular modification and drug design. Current medicinal chemistry, 12(1), 23-49.
- Moiseev, I. K., et al. (2011). Synthesis and antiviral activity of new adamantane derivatives. Pharmaceutical Chemistry Journal, 45(10), 588-591.
- Pattison, G. (2022). Novel adamantyl clubbed iminothiazolidinones as promising elastase inhibitors: design, synthesis, molecular docking. RSC Advances, 12(19), 11847-11860.
- Rauk, A., et al. (2007). Cholinesterase inhibitors: SAR and enzyme inhibitory activity of 3-[omega-(benzylmethylamino)alkoxy]xanthen-9-ones. Bioorganic & medicinal chemistry, 15(1), 107-119.
- Wanka, L., et al. (2013). The lipophilic bullet hits the targets: medicinal chemistry of adamantane derivatives. Chemical reviews, 113(5), 3516-3604.
- Wawrzynczak, A., et al. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Applied Sciences, 14(9), 3700.
- Zacuto, M. J., et al. (2014). Analog design. In Burger's Medicinal Chemistry and Drug Discovery (pp. 1-46). John Wiley & Sons, Inc.
- Zhang, Y., et al. (2024). Practical and Scalable Synthesis of 1,3-Adamantanediol. Organic Process Research & Development, 28(1), 219-226.
- Zoidis, G., et al. (2022). Design and Synthesis of Proteinase Inhibitors. Medicinal Chemistry.
-
Structure activity relationship of adamantane compounds. ResearchGate. Retrieved February 23, 2026, from [Link].
-
Synthesis and biological activity of N-substituted-3-chloro-2-azetidinones. MDPI. Retrieved February 23, 2026, from [Link].
-
Synthesis, predictions of drug-likeness, and pharmacokinetic properties of some chiral thioureas as potent enzyme inhibition. TÜBİTAK Academic Journals. Retrieved February 23, 2026, from [Link].
-
Design, synthesis and biological evaluation of arylsulfonamides as ADAMTS7 inhibitors. RSC Publishing. Retrieved February 23, 2026, from [Link].
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
